N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription that has been studied for its potential as an anticancer agent. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.
- 2-Hydrazinylthiazole Derivatives : Researchers have synthesized novel 2-hydrazinylthiazole species bearing a cyanoaryl moiety at position R1. These compounds exhibit selective anticancer activity . Further investigations into their mechanism of action and potential therapeutic applications are ongoing.
- Pyridin-2-yl Oxamides : A recent study involved the synthesis of novel 2-(pyridin-2-yl)oxamides. These compounds were prepared via a reaction sequence that included the use of O-(4-nitrobenzoyl)hydroxylamine. The resulting products hold promise for applications in medicinal chemistry .
Organic Synthesis and Catalysis
Anticancer Research
Medicinal Chemistry
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-15-8-6-13(7-9-15)10-11-20-17(22)18(23)21-16-5-3-2-4-14(16)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRFBCUQHJOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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